REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH3:21])[C:5]2[N:6]([C:8]([CH2:17][C:18](O)=[O:19])=[C:9]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)[N:10]=2)[CH:7]=1.B.Cl>C1COCC1>[Cl:1][C:2]1[CH:3]=[C:4]([CH3:21])[C:5]2[N:6]([C:8]([CH2:17][CH2:18][OH:19])=[C:9]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)[N:10]=2)[CH:7]=1
|
Name
|
(6-Chloro-8-methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-acetic acid
|
Quantity
|
239 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=2N(C1)C(=C(N2)C2=CC=CC=C2)CC(=O)O)C
|
Name
|
|
Quantity
|
2.4 mL
|
Type
|
reactant
|
Smiles
|
B
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the resulting opaque solution was stirred at a temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
All material was in solution after about 1 h
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
to stir at room temperature for 1 h
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
washed with CH2Cl2 (3×20 mL)
|
Type
|
WASH
|
Details
|
washed with brine (1×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=2N(C1)C(=C(N2)C2=CC=CC=C2)CCO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 209 mg | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |